molecular formula C12H18N2O B3068530 1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one CAS No. 58996-10-4

1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

Cat. No.: B3068530
CAS No.: 58996-10-4
M. Wt: 206.28 g/mol
InChI Key: DHWUCXMIWCRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This spiro compound consists of a cyclohexane ring fused via a spiro junction to a partially hydrogenated cyclopenta[d]pyrimidinone core. The cyclopenta[d]pyrimidinone system features a five-membered cyclopentane fused to a pyrimidin-4-one ring, with hydrogenation at the 1',5',6',7' positions. Such spiro architectures are notable for conformational rigidity, which enhances binding specificity in medicinal applications .

Properties

IUPAC Name

spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-11-9-5-4-6-10(9)13-12(14-11)7-2-1-3-8-12/h13H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWUCXMIWCRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the spiro structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Table 1: Core Structural Features of Selected Spiro Compounds
Compound Name Core Heterocycle Spiro Ring (Cycloalkane) Key Substituents/Modifications
Target Compound Cyclopenta[d]pyrimidin-4-one Cyclohexane None (parent structure)
6'-Bromo-1'H-spiro[cyclohexane-1,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one Pyrido[2,3-d]pyrimidin-4-one Cyclohexane Bromine at 6' position
1'H-spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'(3'H)-one Thieno[3,2-d]pyrimidin-4-one Cyclohexane Thiophene and pyridine fusion
3'-(4-Fluorophenyl)-6'-methyl-9'-(p-tolyl)-3'H-spiro[cyclohexane-1,2'-thiazolo[5',4':5,6]pyrido[2,3-d]pyrimidin]-8'(7'H)-one Thiazolo-pyrido-pyrimidinone Cyclohexane Fluorophenyl, methyl, p-tolyl groups

Key Observations :

  • Substituents like bromine () or thiophene () alter electronic properties and bioactivity.

Key Observations :

  • Microwave-assisted synthesis () achieves high yields (>80%) for pyrido-pyrimidinones, suggesting efficiency for analogous compounds.
  • Chlorination () introduces reactive sites for further functionalization.

Key Observations :

  • Fluorophenyl and p-tolyl substituents () enhance anticancer activity, likely due to increased lipophilicity and target affinity.
  • Thieno-pyrimidine derivatives () show superior antibacterial activity compared to standard drugs, highlighting the impact of heteroatom incorporation.

Biological Activity

1',5',6',7'-Tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one, with CAS number 58996-10-4, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

Chemical Structure and Properties

The compound has the molecular formula C12H18N2OC_{12}H_{18}N_2O and a molecular weight of 206.28 g/mol. Its unique spirocyclic structure contributes to its diverse biological activities.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported its efficacy against different cancer cell lines.
  • Antioxidant Activity : The compound shows potential as an antioxidant, which is critical in mitigating oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary investigations suggest it may possess antimicrobial effects.

Anticancer Activity

Recent research highlights the compound's promising anticancer properties:

  • Case Study 1 : A study evaluated the cytotoxicity of the compound against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 4.4 µM, demonstrating significant potency compared to standard treatments like tamoxifen (IC50 = 17.9 µM) .
CompoundIC50 (µM)Reference
This compound4.4 ± 0.10
Tamoxifen17.9 ± 1.2

Antioxidant Activity

The antioxidant potential of this compound is linked to its structural features that allow for effective free radical scavenging. Theoretical studies suggest that compounds with similar structures can engage in mechanisms such as hydrogen atom transfer and single electron transfer .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the nitrogen-containing heterocycles may interact with cellular targets involved in cancer proliferation and oxidative stress pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the spirocyclic structure can enhance potency and selectivity against cancer cells while reducing off-target effects.

Q & A

Basic: What are the optimized synthetic routes for this spirocyclic compound, and how do reaction conditions influence yields?

Methodological Answer:
Synthesis typically involves cyclocondensation or spiroannulation strategies. For example, describes using thieno[3,2-d]pyrimidinone precursors with substituted cyclohexane derivatives under reflux conditions (e.g., ethanol or acetic acid) to form the spirocyclic core . Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, HMPA) improve solubility of intermediates, while ethanol/acetic acid facilitates cyclization .
  • Catalysts : Acidic conditions (e.g., formic acid) promote ring closure, as seen in the synthesis of thiazolo-pyrido-pyrimidine derivatives .
  • Temperature : Reflux (~80–100°C) is critical for high yields (e.g., 85–92% in ).
    Contradictions arise in deuterated analogs (), where isotopic labeling requires lower temperatures to avoid side reactions.

Basic: How is the spirocyclic structure confirmed through spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR/IR : ¹H and ¹³C NMR resolve sp³ hybridization at the cyclohexane junction (δ 1.5–2.5 ppm for CH₂ groups) and confirm carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ ( ).
  • X-ray crystallography : Used to validate the spiro junction geometry, as shown in for analogous spiro-naphthalene systems. Dihedral angles between fused rings (e.g., 85–90°) confirm non-planarity critical for bioactivity .

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 1–3 µmol mL⁻¹ in vs. higher MICs in ) arise from:

  • Strain specificity : Gram-negative vs. Gram-positive bacterial models (e.g., E. coli vs. S. aureus) .
  • Derivative substituents : Electron-withdrawing groups (e.g., -CF₃ in ) enhance membrane permeability compared to methoxy groups .
  • Assay conditions : Broth microdilution ( ) may underestimate activity compared to agar diffusion ( ). Standardizing protocols (CLSI guidelines) mitigates variability .

Advanced: How does the spiro architecture influence pharmacokinetics, and what modifications enhance bioavailability?

Methodological Answer:
The spiro core improves metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation . Modifications include:

  • Lipophilicity tuning : Adding -CF₃ or -Cl groups ( ) increases logP (1.97–2.5), enhancing blood-brain barrier penetration .
  • Hydrogen bond donors : Introducing sulfonamide or hydrazide moieties ( ) improves solubility via polar interactions without compromising membrane permeability .

Methodological: What in silico approaches predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Used to model binding to E. coli topoisomerase II ( ), identifying key interactions (e.g., hydrogen bonds with Ser79 and hydrophobic contacts with Ile82) .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as applied in for thieno-pyrimidine derivatives .

Advanced: What challenges exist in establishing structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Synthetic complexity : Multi-step routes (e.g., 5–7 steps in ) limit library diversity. Microwave-assisted synthesis () reduces reaction times but requires optimization .
  • Analytical limitations : Overlapping NMR signals in spiro systems complicate substituent tracking. High-resolution LC-MS and 2D NMR (COSY, HSQC) are essential .
  • Bioactivity cliffs : Minor structural changes (e.g., -OCH₃ vs. -CF₃ in ) cause drastic activity drops, necessitating fragment-based drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one
Reactant of Route 2
1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.